molecular formula C10H9F3O B105438 3-(2-(Trifluoromethyl)phenyl)propanal CAS No. 376641-58-6

3-(2-(Trifluoromethyl)phenyl)propanal

Cat. No.: B105438
CAS No.: 376641-58-6
M. Wt: 202.17 g/mol
InChI Key: ANZQTKJIALSFQK-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the improved methods for synthesizing 3-(2-(Trifluoromethyl)phenyl)propanal involves a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through selective reduction with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted conditions has been shown to reduce reaction times without affecting selectivity and yield, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-(Trifluoromethyl)phenyl)propanoic acid.

    Reduction: Formation of 3-(2-(Trifluoromethyl)phenyl)propanol.

    Substitution: Formation of imines or acetals depending on the nucleophile used.

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)propanal is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an electrophile, reacting with nucleophilic sites in enzymes and proteins, thereby modulating their activity. This property is particularly useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Trifluoromethyl)phenyl)propanal
  • 3-(4-(Trifluoromethyl)phenyl)propanal
  • 3-(2-(Trifluoromethyl)phenyl)propanol

Uniqueness

3-(2-(Trifluoromethyl)phenyl)propanal is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZQTKJIALSFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625346
Record name 3-[2-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376641-58-6
Record name 3-[2-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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